molecular formula C17H15ClN2O5 B335940 Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate

Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate

Cat. No.: B335940
M. Wt: 362.8 g/mol
InChI Key: UPAHRNVLVBEKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate is a synthetic organic compound characterized by its complex structure, which includes a chlorinated nitrobenzene ring and a benzoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 4-chlorobenzoic acid to produce 4-chloro-2-nitrobenzoic acid. This intermediate is then converted to 4-chloro-2-nitrobenzoyl chloride through a reaction with thionyl chloride. The final step involves the esterification of 4-chloro-2-nitrobenzoyl chloride with propyl alcohol in the presence of a base such as pyridine to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-(4-Amino-2-nitro-benzoylamino)-benzoic acid propyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-Chloro-2-nitro-benzoylamino)-benzoic acid and propyl alcohol.

Scientific Research Applications

Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrobenzoic acid: A precursor in the synthesis of the ester.

    4-Chloro-2-nitrobenzoyl chloride: An intermediate in the synthetic route.

    4-Chloro-2-nitrobenzyl alcohol: A related compound with similar structural features.

Uniqueness

Propyl 4-({4-chloro-2-nitrobenzoyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester group allows for hydrolysis, while the nitro and chloro groups enable various substitution and reduction reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

propyl 4-[(4-chloro-2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)14-8-5-12(18)10-15(14)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21)

InChI Key

UPAHRNVLVBEKRK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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